molecular formula C14H18N2O4 B2482764 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide CAS No. 1795301-83-5

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

Cat. No. B2482764
CAS RN: 1795301-83-5
M. Wt: 278.308
InChI Key: CNHJGACCYJBPDG-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, also known as DMF-DMA, is a novel compound that has attracted attention in the scientific community for its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Structural Characterization

The compound's synthesis and crystal structure were explored, highlighting its potential for use in the development of materials with specific optical properties. The structure of a similar compound was characterized by various spectroscopic methods, revealing interactions that could lead to one-dimensional tapes with moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Photochemical Properties

Research into the photochemical preparation of related heterocycles indicates the potential for developing new materials with specific light-absorbing properties. This could lead to applications in photovoltaics or as photo-switchable elements (B. Guizzardi et al., 2000).

Natural Product Derivation

Studies on derivatives from red seaweed show significant anti-inflammatory and antioxidative properties, suggesting that similar compounds could be synthesized for pharmaceutical applications, particularly as safer anti-inflammatory agents with significant anti-diabetic properties (Fasina Makkar & K. Chakraborty, 2018).

Energetic Material Development

The synthesis of compounds based on related furazan derivatives for use as insensitive energetic materials highlights the potential for creating safer, high-performance energetic materials for military and civilian applications (Qiong Yu et al., 2017).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-11(10(2)20-16-9)7-14(17)15-8-13(18-3)12-5-4-6-19-12/h4-6,13H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHJGACCYJBPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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